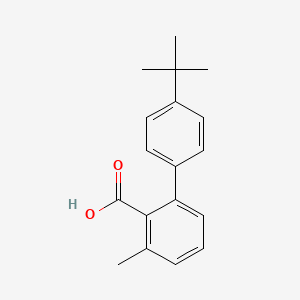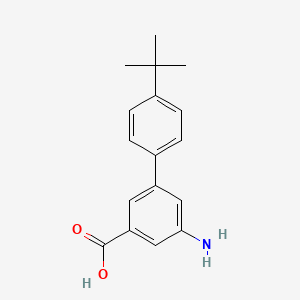
6-Methyl-2-(4-T-butylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-T-butylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a methyl group at the 6th position and a tert-butylphenyl group at the 2nd position on the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Methylation: The methyl group is introduced at the 6th position of the benzoic acid core using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-T-butylphenyl)benzoic acid: Lacks the methyl group at the 6th position.
6-Methyl-2-phenylbenzoic acid: Lacks the tert-butyl group on the phenyl ring.
4-T-butylbenzoic acid: Lacks both the methyl group and the phenyl ring substitution.
Uniqueness
6-Methyl-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the methyl and tert-butylphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-6-5-7-15(16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFFOPKQYCYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690583 |
Source


|
| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-10-4 |
Source


|
| Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid](/img/structure/B6404461.png)
![3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid](/img/structure/B6404464.png)
![2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid](/img/structure/B6404480.png)
![3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid](/img/structure/B6404495.png)
![5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid](/img/structure/B6404503.png)
![4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid](/img/structure/B6404508.png)
![3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404517.png)
![5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid](/img/structure/B6404525.png)
![3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid](/img/structure/B6404532.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid](/img/structure/B6404536.png)

![4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid](/img/structure/B6404548.png)
![3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid](/img/structure/B6404562.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid](/img/structure/B6404571.png)
